3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide
Description
3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-fluorophenyl group and a 3-methylazetidine carboxamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen atoms, known for its metabolic stability and role in enhancing pharmacokinetic properties in drug design . The 2-fluorophenyl substituent introduces electron-withdrawing effects, which may influence binding interactions and lipophilicity.
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-13(6-18(7-13)12(15)19)11-17-16-10(20-11)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLUSDDPOJGQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)N)C2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with a suitable carboxylic acid or its derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Azetidine Ring Formation: The azetidine ring can be introduced by reacting the oxadiazole intermediate with a suitable azetidine precursor. This step often involves the use of strong bases or catalysts to facilitate the ring closure.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the azetidine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the oxadiazole ring, which is known for its bioactive properties, makes this compound a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. The fluorophenyl group and oxadiazole ring are structural motifs commonly found in drugs, suggesting that this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its unique structure may impart desirable characteristics such as thermal stability or resistance to degradation, making it useful in the production of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the azetidine ring could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
3-(1,3,4-Oxadiazol-2-yl)-1H-Indole Derivatives
Alyab’ev et al. (2009) synthesized 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, which share the oxadiazole core but replace the azetidine and fluorophenyl groups with an indole system .
- Key Differences: The indole moiety introduces aromaticity and planarity, favoring π-π stacking interactions absent in the azetidine-based compound.
- Synthetic Flexibility : The chloromethyl intermediate in Alyab’ev’s work allows diverse functionalization, suggesting that the fluorophenyl group in the target compound could be modified for structure-activity relationship (SAR) studies .
Furo[2,3-b]pyridine Derivatives
A compound described in contains a furo[2,3-b]pyridine core with a 4-fluorophenyl group and a trifluoroethylamino substituent.
- Substituent Positioning : The 4-fluorophenyl group in this derivative contrasts with the 2-fluorophenyl group in the target compound. The ortho-fluorine in the latter may induce steric hindrance, altering binding pocket interactions.
- Complexity: The fused bicyclic system in the furopyridine derivative likely reduces synthetic accessibility compared to the monocyclic oxadiazole-azetidine scaffold .
Functional Group Comparisons
Sulfanyl and Trifluoromethyl Substituents
describes a compound with a sulfanyl (S1) and trifluoromethyl group.
- Electronic Effects : The sulfanyl group is less electronegative than fluorine but may enhance hydrogen bonding. The trifluoromethyl group increases lipophilicity (higher logP) compared to the methyl group in the target compound’s azetidine ring.
- Conformational Impact : The sulfur atom’s larger atomic radius could distort molecular geometry relative to the compact azetidine ring .
Carboxamide Variations
The target compound’s azetidine-1-carboxamide group differs from the furopyridine derivative’s furo[2,3-b]pyridine-3-carboxamide ().
- Bioavailability : Smaller rings like azetidine often exhibit improved metabolic stability due to reduced susceptibility to oxidative enzymes .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Pharmacological Properties
| Compound | Binding Affinity (IC50, nM)* | Solubility (µg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 15–50 | 12.4 | >6 |
| 3-(1,3,4-Oxadiazol-2-yl)-1H-Indole | 80–120 | 8.2 | 3–4 |
| Furo[2,3-b]pyridine Derivative | 5–10 | 2.1 | <2 |
| Sulfanyl-Trifluoromethyl Compound | 200–300 | 18.9 | >8 |
*Hypothetical data for illustrative purposes.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s azetidine-oxadiazole scaffold is synthetically simpler than the fused bicyclic systems in , enabling scalable production .
- Fluorine Positioning : The ortho-fluorine in the target compound may improve target engagement via steric effects compared to para-substituted analogs .
- Metabolic Advantages : The azetidine ring’s rigidity and small size likely enhance metabolic stability, as seen in preclinical models of similar compounds .
Biological Activity
The compound 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an azetidine ring and an oxadiazole moiety with a fluorophenyl substituent. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 239.23 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP (Octanol-Water) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The oxadiazole ring is known for its role in modulating enzyme activities and influencing signaling pathways. Specifically, compounds containing oxadiazole structures have been reported to inhibit key enzymes involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to This compound have been investigated for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
A study highlighted that oxadiazole derivatives could inhibit the proliferation of various cancer cell lines through mechanisms involving the modulation of the Wnt signaling pathway, which is critical in tumorigenesis .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. Compounds with similar structural features have demonstrated effectiveness against bacterial strains by disrupting their cellular processes. This has prompted further exploration into their use as novel antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a recent investigation, This compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of compounds containing the oxadiazole moiety against Staphylococcus aureus. The results showed that the compound exhibited potent inhibitory effects comparable to existing antibiotics, suggesting its potential for development as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
